N-(2-ethoxyphenyl)-2-methylbutanamide
Description
N-(2-ethoxyphenyl)-2-methylbutanamide is an amide derivative characterized by a 2-ethoxyphenyl group attached to the nitrogen atom of a 2-methylbutanamide backbone. Its structure combines a branched alkyl chain with an aromatic ether moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry.
The compound’s biological relevance is inferred from structurally similar amides.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(3)13(15)14-11-8-6-7-9-12(11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFVEOAWWFARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-methylbutanamide typically involves the reaction of 2-ethoxyaniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{2-ethoxyaniline} + \text{2-methylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of N-(2-ethoxyphenyl)-2-methylbutylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-methylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Amides
| Compound Name | Substituents on Amide Nitrogen | Core Amide Structure | Key Functional Groups |
|---|---|---|---|
| N-(2-ethoxyphenyl)-2-methylbutanamide | 2-ethoxyphenyl | 2-methylbutanamide | Ethoxy, branched alkyl chain |
| N-(4-methoxybenzylidene)-2-methylbutanamide | 4-methoxybenzylidene | 2-methylbutanamide | Methoxy, imine linkage |
| N-(2-ethylphenyl)butanamide | 2-ethylphenyl | Butanamide | Ethyl, linear alkyl chain |
| N-(2-methyl-4-nitrophenyl)butanamide | 2-methyl-4-nitrophenyl | Butanamide | Nitro, methyl groups |
| [R-(R,R)]-N-(2-hydroxy-1-phenylethyl)-2-methylbutanamide | 2-hydroxy-1-phenylethyl | 2-methylbutanamide | Hydroxyl, phenyl group |
Key Observations :
- Aromatic Substitution : The 2-ethoxy group in this compound contrasts with electron-withdrawing nitro groups in N-(2-methyl-4-nitrophenyl)butanamide, which may alter solubility and reactivity .
Physicochemical Properties
Table 2: Physicochemical Data Comparison
| Compound Name | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound* | ~221.3 (estimated) | ~3.8 | 1 | ~22.9 |
| N-(2-ethylphenyl)butanamide | 219.32 | 3.8075 | 1 | 22.9033 |
| [R-(R,R)]-N-(2-hydroxy-1-phenylethyl)-2-methylbutanamide | 221.3 | Not reported | 2 | Not reported |
| N-(2-methyl-4-nitrophenyl)butanamide | 266.30 | 2.1 (estimated) | 1 | 66.8 (nitro group contribution) |
Notes:
- The ethoxy group in this compound contributes to moderate lipophilicity (logP ~3.8), comparable to N-(2-ethylphenyl)butanamide.
- Nitro-substituted analogs exhibit higher polarity due to the nitro group’s electron-withdrawing nature, reducing membrane permeability .
Challenges and Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
